molecular formula C19H20BrN3O4 B12455693 N-[4-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]butanamide

N-[4-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]butanamide

Cat. No.: B12455693
M. Wt: 434.3 g/mol
InChI Key: OWYURNIQWYPOPZ-UHFFFAOYSA-N
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Description

N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methoxy group, and a formohydrazido carbonyl group attached to a phenyl ring, which is further connected to a butanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of N-(4-{[(3-BROMO-4-METHOXYPHENYL)AMINO]CARBONYL}PHENYL)BUTANAMIDE.

    Substitution: Formation of N-(4-{[(3-AMINO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE.

Scientific Research Applications

N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMO-3-METHOXYPHENYL)BENZAMIDE
  • N-(4-METHOXYPHENYL)-3-BROMOBENZAMIDE
  • (3-BROMO-4-METHOXYPHENYL)(PHENYL)METHANONE

Uniqueness

N-(4-{[(3-BROMO-4-METHOXYPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the formohydrazido carbonyl group, in particular, allows for unique interactions with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H20BrN3O4

Molecular Weight

434.3 g/mol

IUPAC Name

N-[4-[[(3-bromo-4-methoxybenzoyl)amino]carbamoyl]phenyl]butanamide

InChI

InChI=1S/C19H20BrN3O4/c1-3-4-17(24)21-14-8-5-12(6-9-14)18(25)22-23-19(26)13-7-10-16(27-2)15(20)11-13/h5-11H,3-4H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)

InChI Key

OWYURNIQWYPOPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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